molecular formula C17H10ClNO3 B7645493 4-Formylphenyl 2-chloroquinoline-4-carboxylate

4-Formylphenyl 2-chloroquinoline-4-carboxylate

Cat. No.: B7645493
M. Wt: 311.7 g/mol
InChI Key: ZQRRHNUKMNICQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 4-formylphenylboronic acid with 2-chloroquinoline-4-carboxylic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under mild conditions, making it environmentally friendly and efficient .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of renewable resources, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl 2-chloroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 2-chloroquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-formylphenyl) 2-chloroquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-16-9-14(13-3-1-2-4-15(13)19-16)17(21)22-12-7-5-11(10-20)6-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRHNUKMNICQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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